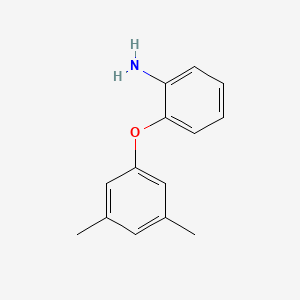

2-(3,5-Dimethylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIUMXPVBZUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298037 | |

| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60287-71-0 | |

| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60287-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)aniline, a versatile aromatic amine with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis strategies, potential applications, and safety considerations.

Core Identity: CAS Number and Molecular Profile

CAS Number: 60287-71-0[1]

Molecular Formula: C₁₄H₁₅NO

Molecular Weight: 213.28 g/mol

IUPAC Name: this compound

Synonyms: 2-(3,5-Dimethylphenoxy)benzenamine

This molecule features a central aniline ring substituted at the 2-position with a 3,5-dimethylphenoxy group. This diaryl ether linkage is a key structural motif found in various biologically active compounds.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential biological interactions.

| Property | Value | Source |

| Melting Point | 56-57 °C | [1] |

| Boiling Point (Predicted) | 320.8±30.0 °C | [1] |

| Density (Predicted) | 1.094±0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.00±0.10 | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| XLogP3-AA (Predicted) | 3.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Synthesis Strategies: A Focus on C-O and C-N Bond Formation

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, focusing on the formation of the diaryl ether (C-O) bond or the amination of an aryl halide (C-N bond).

Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

The Ullmann condensation is a well-established method for forming C-O bonds, typically involving a copper catalyst.[2][3] In this approach, 2-nitrohalobenzene is reacted with 3,5-dimethylphenol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 1-(3,5-Dimethylphenoxy)-2-nitrobenzene

-

To a reaction vessel, add 3,5-dimethylphenol (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (1.5 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a catalytic amount of copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 1-(3,5-Dimethylphenoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(3,5-Dimethylphenoxy)-2-nitrobenzene (1.0 eq) in ethanol.

-

Add 5% palladium on activated carbon (0.1 eq by weight).

-

Slowly add hydrazine hydrate (4.0 eq) dropwise at room temperature.

-

Stir the reaction for 4-6 hours.

-

Filter the reaction mixture through celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.

Caption: Ullmann condensation followed by nitro group reduction.

Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination offers a palladium-catalyzed route to form C-N bonds with high efficiency and functional group tolerance.[1] This strategy would involve the coupling of 2-bromo(3,5-dimethylphenoxy)benzene with an ammonia equivalent or a protected amine.

-

To a reaction vessel under an inert atmosphere, add 2-bromo(3,5-dimethylphenoxy)benzene (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Add a strong base, for instance, sodium tert-butoxide (1.4 eq).

-

If using an ammonia source, a surrogate like benzophenone imine can be employed, followed by hydrolysis. Alternatively, a protected amine can be used.

-

Add a dry, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography.

Caption: Buchwald-Hartwig C-N cross-coupling reaction.

Potential Applications in Drug Development and Agrochemicals

While specific drug development programs centered on this compound are not extensively documented in publicly available literature, the broader class of 2-phenoxyaniline derivatives has garnered significant interest. Aniline and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including analgesics, antibiotics, and anticancer agents.[4]

Patent literature suggests that derivatives of this compound have been investigated for their potential as fungicides . This indicates its utility as a scaffold in agrochemical research. The structural motif is also present in compounds explored for various therapeutic applications. The 2-phenoxyaniline scaffold is a known pharmacophore that can be tailored to interact with various biological targets.

Safety and Handling

As with all aniline derivatives, this compound should be handled with care. Aniline and its analogues are known to be toxic and can be absorbed through the skin.[5] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with established physicochemical properties and clear synthetic pathways. Its structural features make it an attractive building block for the development of new fungicides and potentially other therapeutic agents. Further research into its biological activity and structure-activity relationships is warranted to fully explore its potential in drug discovery and materials science.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Bloom Tech. Can Aniline Be Used In Drug Development?. [Link]

- Google Patents.

Sources

A Guide to the Synthesis and Characterization of 2-(3,5-Dimethylphenoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether linkage is a privileged scaffold in medicinal chemistry and materials science, imparting a unique combination of conformational flexibility and chemical stability. When integrated with an aniline moiety, it forms a versatile building block for a diverse range of functional molecules. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 2-(3,5-Dimethylphenoxy)aniline, a key intermediate whose structural motifs are relevant to modern drug discovery. We present a field-proven, two-step synthetic protocol centered on an Ullmann condensation followed by nitro group reduction, offering insights into the causality behind experimental choices. Furthermore, a detailed characterization workflow is outlined, establishing a self-validating system to confirm the identity and purity of the final compound through spectroscopic and physical analyses.

Introduction: The Strategic Importance of the Diaryl Ether Aniline Scaffold

This compound (Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.27 g/mol ) is a bifunctional organic compound featuring a diaryl ether backbone. This structure is of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical development. The aniline functional group is a cornerstone of synthetic chemistry, serving as a precursor for a vast array of bioactive molecules, including analgesics, antibiotics, and anti-tumor agents.[1][2][3] The 2-substituted aniline framework, in particular, is widely utilized in the development of kinase inhibitors.[1]

The diaryl ether component provides a robust, yet semi-flexible, linker that can orient functional groups in three-dimensional space, a critical feature for optimizing ligand-receptor interactions. This guide eschews a generic template to deliver a focused, practical manual for the laboratory synthesis and rigorous analytical validation of this important molecular scaffold.

Synthetic Strategy: A Two-Step Approach via Ullmann Condensation

The formation of the C-O aryl ether bond is the cornerstone of this synthesis. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective strategy, especially for electron-deficient aryl halides.[4][5][6] Our selected pathway involves an initial Ullmann condensation to construct the diaryl ether, followed by a clean and efficient reduction of a nitro group to yield the target aniline. This sequence is often preferred as it avoids potential catalyst poisoning of palladium systems by the free amine in a cross-coupling approach.

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

PART A: Synthesis of 1-(3,5-Dimethylphenoxy)-2-nitrobenzene (Intermediate)

This step leverages the Ullmann condensation, a copper-promoted nucleophilic aromatic substitution.[4][7] We utilize 2-fluoronitrobenzene as the aryl halide due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely ground), and copper(I) iodide (CuI, 0.1 eq).

-

Expertise & Causality: Potassium carbonate acts as the base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Anhydrous conditions are crucial to prevent quenching of the phenoxide. Copper(I) is the active catalyst that facilitates the coupling.[8]

-

-

Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry. Add 2-fluoronitrobenzene (1.1 eq) dropwise.

-

Expertise & Causality: DMF is a high-boiling polar aprotic solvent, ideal for SₙAr reactions as it solvates the potassium cation without interfering with the nucleophile and can sustain the high temperatures required for the Ullmann reaction.[4]

-

-

Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3,5-dimethylphenoxy)-2-nitrobenzene as a solid.

PART B: Synthesis of this compound (Final Product)

The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is chosen for its high efficiency and clean workup, as the only by-product is water.[9]

-

Reaction Setup: In a hydrogenation flask, dissolve the intermediate from Part A (1.0 eq) in ethanol. Carefully add 5-10% Palladium on carbon (Pd/C) (approx. 0.05 eq by weight).

-

Trustworthiness: The catalyst should be handled carefully as it can be pyrophoric. The system must be purged thoroughly to remove all oxygen before introducing hydrogen.

-

-

Reduction: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 4-8 hours.

-

Alternative Method: As a substitute for H₂ gas, hydrazine hydrate (4.0 eq) can be added dropwise to the ethanolic solution at room temperature.[9] This method avoids the need for specialized hydrogenation equipment.

-

-

Workup: Upon reaction completion (monitored by TLC), carefully vent the hydrogen atmosphere and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below serves as a benchmark for validation.

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the final product.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Parameter | Expected Result |

| Physical Properties | Appearance | Off-white to light brown solid |

| Melting Point | 56-57 °C[10] | |

| Mass Spectrometry | Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.27 g/mol [10] | |

| [M+H]⁺ (ESI-MS) | m/z 214.12 | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ~ 6.80-7.20 (m, 4H, Ar-H), ~6.60 (s, 1H, Ar-H), ~6.55 (d, 2H, Ar-H), ~3.80 (s, 2H, -NH₂), ~2.25 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | ~158, 145, 140, 138, 125, 122, 120, 118, 116, 115, 21.5 |

| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3450, ~3360 (N-H stretch, primary amine), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (N-H bend & C=C stretch), ~1230 (Asymmetric C-O-C stretch) |

Note: NMR chemical shifts (δ) are predicted values and may vary slightly based on solvent and experimental conditions. The two distinct N-H stretching bands in the IR spectrum are characteristic of a primary amine.[11][12][13]

Conclusion and Applications in Drug Development

This guide has detailed a reliable and well-documented protocol for the synthesis of this compound. The Ullmann condensation followed by nitro reduction provides a scalable and efficient route to this valuable building block. The comprehensive characterization data forms a crucial quality control standard for any researcher working with this compound.

The structural motifs present in this compound are of high strategic value. Aniline derivatives are foundational to the synthesis of a vast range of pharmaceuticals.[2][3] The diaryl ether scaffold is present in numerous approved drugs, where it often serves to correctly position pharmacophores for optimal target engagement. Therefore, this compound is not merely a chemical curiosity but a potent starting material for constructing more complex molecules with potential therapeutic applications, from kinase inhibitors to novel central nervous system agents.[1][14]

References

-

Wikipedia. (2023, December 29). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.

-

MDPI. (2021). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

Bloom Tech. (n.d.). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). BR112014005935A2 - aniline derivatives, their preparation and their therapeutic application.

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

NIST. (n.d.). Aniline - IR Spectrum. Retrieved from [Link]

Sources

- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-(2,5-DIMETHYLPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 60287-71-0 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aniline [webbook.nist.gov]

- 14. BR112014005935A2 - aniline derivatives, their preparation and their therapeutic application - Google Patents [patents.google.com]

A Spectroscopic Guide to 2-(3,5-Dimethylphenoxy)aniline: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(3,5-Dimethylphenoxy)aniline (CAS No. 60287-71-0). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. The insights herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for understanding the structural and electronic characteristics of this diaryl ether amine.

Introduction

This compound is an aromatic compound featuring a diphenyl ether linkage connecting an aniline and a 3,5-dimethylphenyl moiety. This structural motif is of interest in medicinal chemistry and materials science due to the conformational flexibility of the ether linkage and the potential for the aniline group to participate in a variety of chemical transformations and intermolecular interactions. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in chemical and biological systems.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Scan a mass-to-charge ratio (m/z) range of approximately 50 to 300.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and proposed acquisition protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always recommended, this guide serves as a valuable resource for the initial identification, characterization, and quality control of this compound in a research and development setting.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

2-(3,5-Dimethylphenoxy)aniline chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)aniline: Structure, Synthesis, and Potential Applications

Introduction

The 2-phenoxyaniline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of substituents on both the aniline and phenoxy rings allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a proposed synthetic route, and its potential as a building block in the design of novel therapeutics. The aniline moiety is a crucial starting material in the synthesis of numerous pharmaceuticals, including analgesics, antibiotics, and more, underscoring the potential utility of its derivatives[1][2].

Part 1: Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

IUPAC Name

The formal IUPAC name for the compound is This compound .

Chemical Structure

The structure consists of an aniline ring substituted at the 2-position with a 3,5-dimethylphenoxy group via an ether linkage.

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₄H₁₅NO | Based on the chemical structure. |

| Molecular Weight | 213.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Aniline and its derivatives are often solids. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane), sparingly soluble in water | Typical for aromatic ethers and anilines. |

| XLogP3 | ~3.5 - 4.0 | Estimated based on analogs like 4-(2,3-dimethylphenoxy)aniline (XLogP3 of 3.5)[5]. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | |

| Hydrogen Bond Acceptors | 2 (from the ether oxygen and the nitrogen) |

Part 3: Synthesis and Mechanistic Insights

The synthesis of diaryl ethers, particularly those bearing an amino group, can be achieved through several established methods. A common and effective approach is the Ullmann condensation, followed by the reduction of a nitro group.

Proposed Synthetic Pathway: Ullmann Condensation and Nitro Reduction

This two-step process is a reliable method for constructing the 2-phenoxyaniline scaffold. The choice of a nitro-substituted precursor is strategic, as the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution, and it can be readily reduced to the desired amine in the final step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This step involves the copper-catalyzed coupling of an aryl halide with a phenol.

-

Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylphenol (1.0 eq), 2-chloronitrobenzene (1.0 eq), potassium carbonate (2.0 eq) as the base, and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the intermediate, 2-(3,5-dimethylphenoxy)-1-nitrobenzene.

The reduction of the nitro group to an amine is a standard transformation. A common method involves the use of tin(II) chloride in an acidic medium[6].

-

Reagents and Setup: Dissolve the intermediate from Step 1 in ethanol in a round-bottom flask. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

-

Reaction: Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Workup and Purification: After cooling, basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of >8 is reached. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be further purified by column chromatography or recrystallization. A similar reduction of a nitro-phenoxybenzene derivative using palladium on carbon and hydrazine hydrate has also been reported[7].

Part 4: Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both rings, a broad singlet for the -NH₂ protons, and a singlet for the two equivalent methyl groups on the phenoxy ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage, and C-H and C=C stretching of the aromatic rings. Spectroscopic data for similar aniline derivatives like 2,5-dimethoxyaniline can serve as a reference for expected peak locations[8].

Part 5: Applications in Drug Discovery and Development

The 2-phenoxyaniline core is a versatile scaffold in medicinal chemistry. Aniline and its derivatives are foundational in the synthesis of a wide range of pharmaceuticals, from antibiotics to anti-inflammatory drugs[1]. The specific substitution pattern of this compound offers several advantageous features for drug design:

-

Lipophilicity and Binding Pocket Interactions: The dimethylphenoxy group increases the lipophilicity of the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The methyl groups can also engage in van der Waals interactions within a binding site.

-

Modulation of Electronic Properties: The ether linkage and the amino group are key electronic modulators. The amino group can act as a hydrogen bond donor and a basic center, crucial for interactions with biological targets.

-

Scaffold for Further Derivatization: The primary amine of the aniline moiety is a versatile functional group that can be readily modified to introduce other pharmacophoric features, for example, through acylation, alkylation, or formation of sulfonamides. The 2-substituted aniline scaffold has been successfully utilized in the development of potent enzyme inhibitors[9]. The therapeutic applications of aniline derivatives are extensive and continue to be an active area of research[10].

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, a reliable synthetic route based on established chemical principles, and a rationale for its potential applications. The methodologies and insights presented herein are intended to empower researchers to synthesize and explore the utility of this and related compounds in their scientific endeavors. The versatility of the aniline scaffold, combined with the specific substitution pattern of this derivative, makes it an attractive candidate for the development of novel molecules with tailored biological activities.

References

-

PubChem. 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. [Link].

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link].

-

PubChem. 2-(2,3,5-Trimethylphenoxy)aniline. National Center for Biotechnology Information. [Link].

-

PubChemLite. 4-(3,5-dimethylphenoxy)aniline. [Link].

-

PubChem. 4-(2,3-Dimethylphenoxy)aniline. National Center for Biotechnology Information. [Link].

-

Bloom Tech. Can Aniline Be Used In Drug Development? [Link].

- Google Patents.

-

ResearchGate. Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). [Link].

-

PrepChem. Synthesis of 2,4,5-trimethoxy aniline. [Link].

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link].

-

Knowde. Industrial Applications of Aniline. [Link].

- Google Patents.

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link].

-

National Institutes of Health. 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline. [Link].

-

National Institutes of Health. (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. [Link].

-

PubChem. 2,5-Dimethoxyaniline. National Center for Biotechnology Information. [Link].

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 3. PubChemLite - 4-(3,5-dimethylphenoxy)aniline (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 4. 946728-02-5|2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline|BLDpharm [bldpharm.com]

- 5. 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-(2,5-DIMETHYLPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BR112014005935A2 - aniline derivatives, their preparation and their therapeutic application - Google Patents [patents.google.com]

Solubility and stability of 2-(3,5-Dimethylphenoxy)aniline

An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-Dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic amine with a molecular structure that suggests its potential utility as a scaffold or intermediate in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of the methodologies to determine these key parameters, grounded in established scientific principles and regulatory expectations. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and theoretical considerations necessary to conduct a thorough evaluation.

I. Physicochemical Profile and Predicted Behavior

The structure of this compound, featuring a phenoxy group and an aniline moiety, dictates its fundamental chemical characteristics. The aniline component provides a basic character, while the overall structure is largely nonpolar.

Predicted Solubility Profile:

-

Aqueous Solubility: Due to its predominantly hydrophobic structure, this compound is expected to have low intrinsic solubility in aqueous media. The aniline group (pKa typically around 4-5) allows for protonation in acidic conditions, which would increase aqueous solubility at lower pH values.[1]

-

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity such as acetone, ethyl acetate, dichloromethane, and alcohols.[2][3] This is characteristic of many aniline derivatives.[1][4]

Predicted Stability Profile: Aromatic amines and ethers are susceptible to degradation under various stress conditions.[5][6]

-

Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products, including N-oxides and hydroxylamines.[6] The presence of electron-donating methyl groups on the phenoxy ring may influence the rate of oxidation.

-

Photostability: Compounds with aromatic amine structures can be sensitive to light, leading to photolytic degradation.[6][7] Exposure to UV or visible light could catalyze oxidative processes.

-

pH Stability: While the ether linkage is generally stable, the aniline functionality can influence stability at pH extremes. Under strongly acidic or basic conditions, hydrolysis is a potential degradation pathway, although typically less facile for diaryl ethers.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures.[5] However, elevated temperatures, especially in the presence of oxygen or moisture, can accelerate degradation processes.[7]

II. Determination of Aqueous and Organic Solubility: A Practical Approach

The "gold standard" for determining equilibrium solubility is the shake-flask method .[8][9] This method is based on achieving a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4, 9.0 | Low to Very Low | To assess pH-dependent solubility, crucial for Biopharmaceutics Classification System (BCS).[10] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | High | Dipole-dipole interactions facilitate dissolution.[11] |

| Nonpolar | Dichloromethane, Ethyl Acetate, Toluene | Moderate to High | "Like dissolves like" principle for a largely nonpolar molecule.[11] |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps for accurately measuring the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1. A visual excess of solid should remain to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C for pharmaceutical applications.[9]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[8][9] It is advisable to sample at intermediate time points (e.g., 24 and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13] HPLC is preferred over spectrophotometry as it can separate the parent compound from any potential impurities or degradants.[8]

-

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

III. Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15] These studies involve exposing the compound to conditions more severe than those expected during storage.[7]

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |

| Acid Hydrolysis | 0.1 M HCl, heat at 60-80 °C | Potential for N-phenylhydroxylamine formation, limited ether cleavage.[16] |

| Base Hydrolysis | 0.1 M NaOH, heat at 60-80 °C | Limited degradation expected, potential for oxidation.[16] |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the amine to N-oxides, imines, or polymeric species.[6][15] |

| Thermal Degradation | Solid state, elevated temperature (e.g., 105 °C) | Unlikely to see significant degradation unless melting point is exceeded. |

| Photostability | Exposure to light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours) | Photolytic oxidation leading to colored degradants.[6][7] |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system for each stress condition. For hydrolysis, the acidic or basic solution itself is the solvent. For oxidation, a co-solvent like methanol or acetonitrile may be needed to dissolve the compound before adding hydrogen peroxide.

-

For photostability and thermal studies, expose the solid compound directly to the stress conditions.

-

-

Stress Application:

-

Expose the samples to the conditions outlined in Table 2.

-

Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic or basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process-related impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass balance should be assessed to ensure that all degradation products are being detected.[6]

-

Workflow for Forced Degradation and Stability Assessment

Caption: Forced Degradation and Stability Analysis Workflow.

IV. Analytical Methodologies

A robust analytical method is the cornerstone of accurate solubility and stability determination.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification.[13]

-

Column: A reversed-phase C18 column is generally suitable for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile or methanol and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector is invaluable for assessing peak purity during stability studies.[12]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment and identification of volatile impurities.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of degradation products found during forced degradation studies.[18]

V. Conclusion and Best Practices

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application. While direct experimental data is not widely published, the principles and protocols outlined in this guide provide a robust framework for its characterization. Key takeaways for researchers include:

-

Prioritize Experimental Data: Predictions based on chemical structure are a starting point, but experimentally determined solubility and stability data are essential for reliable development work.[19]

-

Employ Validated Methods: The use of validated, stability-indicating analytical methods is crucial for generating accurate and defensible data.[6]

-

Understand the "Why": The rationale behind each experimental choice, from solvent selection to stress conditions, ensures that the generated data is relevant and fit for purpose.

-

Document Thoroughly: Meticulous documentation of experimental conditions, observations, and analytical results is paramount for regulatory submissions and knowledge transfer.

By following these guidelines, researchers and drug development professionals can confidently characterize the physicochemical properties of this compound, paving the way for its informed use in future innovations.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc. Chemsrc. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

-

III Analytical Methods. Environmental Sample and Data Management. Available at: [Link]

-

2-(3,5-Dimethylphenoxy)-5-fluoroaniline. PubChem. Available at: [Link]

-

Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. Available at: [Link]

-

Bacterial degradation of aniline. ResearchGate. Available at: [Link]

-

Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH. Available at: [Link]

-

method 8131 aniline and selected derivatives by gas chromatography. EPA. Available at: [Link]

-

Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. ResearchGate. Available at: [Link]

-

2-(2,3,5-Trimethylphenoxy)aniline. PubChem. Available at: [Link]

-

Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]

-

Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. Available at: [Link]

-

Genotoxicity of aniline derivatives in various short-term tests. PubMed. Available at: [Link]

-

4-(3,5-dimethylphenoxy)aniline (C14H15NO). PubChemLite. Available at: [Link]

-

Solubility experiments of aniline tetramer in different solvents. ResearchGate. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

-

Chemical Properties of Aniline (CAS 62-53-3). Cheméo. Available at: [Link]

-

Polymers solubility in commonly used organic solvents. ResearchGate. Available at: [Link]

Sources

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 溶剂混溶性表 [sigmaaldrich.com]

- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. acdlabs.com [acdlabs.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Research Potential of 2-(3,5-Dimethylphenoxy)aniline: A Scaffold for Innovation in Chemistry and Life Sciences

An In-depth Technical Guide

Abstract

This technical guide delineates the prospective research applications of 2-(3,5-Dimethylphenoxy)aniline, a molecule possessing significant, yet largely untapped, potential. While direct literature on this specific compound is nascent, its constituent motifs—a flexible diaryl ether backbone and a synthetically versatile aniline group—are cornerstones in numerous high-value chemical domains. By analyzing structurally analogous compounds and foundational chemical principles, this document provides a strategic roadmap for researchers. We present hypothesized applications in medicinal chemistry, advanced materials science, and agrochemicals, supported by detailed experimental workflows, mechanistic rationale, and actionable protocols. The insights herein are designed to empower researchers, scientists, and drug development professionals to pioneer new discoveries based on this promising molecular scaffold.

Introduction: The Architectural Promise of this compound

At the intersection of aromatic amines and diaryl ethers lies this compound, a compound defined by a robust and versatile chemical architecture. Its structure is composed of two key functional domains:

-

The Diaryl Ether Core: The ether linkage (C-O-C) between the two aromatic rings imparts significant conformational flexibility. This non-coplanar arrangement is a privileged scaffold in medicinal chemistry, often used to mimic peptide bonds or to optimally position functional groups for interaction with biological targets.[1][2]

-

The Primary Aromatic Amine: The aniline moiety (-NH₂) is a powerful synthetic handle. It serves as a nucleophile and a precursor for a vast array of chemical transformations, including amide and urea formation, diazotization reactions, and as a monomer for polymerization.[3]

-

The 3,5-Dimethyl Substitution: The meta-positioned methyl groups on the phenoxy ring are not merely passive substituents. They introduce steric bulk, which can influence binding selectivity with biological targets, and they modify the electronic environment of the ring, which can tune the molecule's reactivity and physicochemical properties.

This guide will systematically explore the most promising avenues of research for this scaffold, providing the scientific rationale and experimental frameworks necessary to translate its structural potential into tangible innovation.

Foundational Synthesis Strategies

The efficient synthesis of the core molecule is the gateway to its application. The primary challenge is the formation of the diaryl ether bond. Two premier, modern catalytic methods are most applicable: the Ullmann Condensation and the Buchwald-Hartwig Amination for C-O coupling.[1][4][5][6]

Caption: Key synthetic pathways to this compound.

Table 1: Comparison of Primary Synthesis Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) salts or Cu(0)[4][7] | Palladium (Pd) complexes[5][6] |

| Reaction Temp. | Typically high (100-220 °C)[7][8] | Generally milder (RT to 110 °C) |

| Substrate Scope | Traditionally required electron-deficient aryl halides[7] | Broader scope, tolerates diverse functional groups[1][5] |

| Ligands | Often ligand-free, though ligands can improve efficiency[9] | Requires specialized phosphine or NHC ligands[6][10] |

| Considerations | Cost-effective catalyst, but harsh conditions. | Milder conditions, but catalyst/ligand can be expensive. |

Experimental Protocol: Nitro Group Reduction

This protocol describes the final, critical step to unmask the aniline functionality.

-

Setup: In a round-bottom flask, dissolve the precursor, 2-(3,5-dimethylphenoxy)-1-nitrobenzene (1.0 eq.), in ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically balloon pressure or 1-3 atm).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen gas and purge the system with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by column chromatography or recrystallization.[11]

Potential Application: Medicinal Chemistry

The diaryl ether motif is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs. The this compound core is an ideal starting point for building libraries of novel therapeutic candidates.

3.1. Hypothesis: A Scaffold for Kinase Inhibitors in Oncology

Causality: Many kinase inhibitors, such as Sorafenib and Lapatinib, utilize a central diaryl ether or similar flexible linker to span the ATP-binding pocket of the target kinase. The aniline group of our core molecule is perfectly positioned for derivatization into a hydrogen-bond donating moiety, such as a urea or amide, which can interact with the "hinge region" of the kinase, a critical interaction for potent inhibition.

Proposed Research Workflow:

Caption: A rational workflow for discovering kinase inhibitors.

3.2. Hypothesis: Precursors for Novel Antimicrobial Agents

Causality: The diaryl ether structure is found in broad-spectrum antimicrobials like Triclosan. Furthermore, aniline derivatives themselves can possess antimicrobial properties. By combining these two pharmacophores and further functionalizing the aniline nitrogen, it is plausible to develop novel compounds that disrupt bacterial or fungal cellular processes.

Proposed Research Directions:

-

Antibacterial Agents: Synthesize sulfonamide derivatives, known for inhibiting folate biosynthesis in bacteria, by reacting the core aniline with various sulfonyl chlorides.

-

Antifungal Agents: Explore the synthesis of Schiff bases by condensing the aniline with substituted aldehydes. These compounds often exhibit potent antifungal activity.

-

Mechanism of Action: For any hits, investigate the mechanism, such as inhibition of essential enzymes (e.g., dihydrofolate reductase) or disruption of the cell membrane.

Potential Application: Materials Science

Aromatic amines are foundational monomers for high-performance polymers known for their exceptional thermal and mechanical stability.

4.1. Hypothesis: Monomer for Advanced Polyimides

Causality: Polyimides are synthesized from the condensation of a diamine and a dianhydride. A diamine derived from this compound would introduce unique properties. The flexible ether linkage can enhance the solubility and processability of the resulting polyimide, a common challenge for this class of rigid polymers. The bulky dimethyl groups can disrupt polymer chain packing, further increasing solubility and potentially lowering the dielectric constant, a desirable property for microelectronics applications.

Experimental Protocol: Synthesis of a Diamine Monomer and Subsequent Polyimide

-

Nitration: Perform an electrophilic aromatic substitution on this compound to introduce a nitro group, preferentially at the para-position to the amine. The existing amine must first be protected as an acetamide to moderate its reactivity and prevent side reactions.[3]

-

Reduction: Reduce the newly introduced nitro group (as described in section 2) to yield the corresponding diamine monomer.

-

Polymerization (Poly(amic acid) formation):

-

Dissolve the synthesized diamine (1.0 eq.) in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Slowly add a stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) (1.0 eq.) in portions, keeping the temperature low (0-5 °C) to control the exothermic reaction.

-

Allow the reaction to stir at room temperature for several hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

Cast the poly(amic acid) solution as a thin film onto a glass substrate.

-

Perform thermal imidization by heating the film in a programmed oven, with a final hold at high temperature (e.g., 250-300 °C) to drive the cyclodehydration, forming the robust polyimide film.

-

Conclusion

This compound is far more than a simple chemical entity; it is a versatile platform for innovation. Its architecture is pre-validated by nature and medicinal chemistry in countless biologically active compounds and robust materials. The strategic combination of a flexible diaryl ether core, a reactive aniline handle, and sterically influential methyl groups provides a rich design space for chemists. This guide has laid out several high-potential research trajectories, complete with the underlying scientific rationale and practical experimental frameworks. It is our assertion that the exploration of this scaffold will yield novel discoveries in therapeutics, materials science, and beyond.

References

-

SynArchive. Ullmann Condensation. SynArchive. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]

-

ResearchGate. The Ullmann Ether Condensation. ResearchGate GmbH. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

-

PubChem. 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. [Link]

-

Wikipedia. Ullmann condensation. Wikimedia Foundation. [Link]

-

National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. U.S. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic-Chemistry.org. [Link]

-

Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]

-

ResearchGate. The reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in the presence of 1,4-diazabicyclo[2.2.2]octane in dimethyl sulfoxide: Kinetic and equilibrium studies. ResearchGate GmbH. [Link]

-

PubChemLite. 4-(3,5-dimethylphenoxy)aniline (C14H15NO). University of Luxembourg. [Link]

-

ResearchGate. Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). ResearchGate GmbH. [Link]

-

ResearchGate. Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. ResearchGate GmbH. [Link]

-

Chemistry LibreTexts. 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

-

PrepChem. Synthesis of 2,4,5-trimethoxy aniline:. PrepChem.com. [Link]

- Google Patents.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. prepchem.com [prepchem.com]

The Strategic deployment of 2-(3,5-Dimethylphenoxy)aniline as a Core Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Relevance of the Diphenyl Ether Amine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Among the myriad of scaffolds available to the medicinal chemist, the 2-phenoxyaniline core has consistently demonstrated its utility, particularly in the realm of kinase inhibition. This guide provides a detailed exploration of a specific, high-value derivative: 2-(3,5-Dimethylphenoxy)aniline . We will dissect its synthesis, explore its application as a pharmacologically significant building block, and elucidate the nuanced structure-activity relationships that underscore its therapeutic potential. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Synthetic Pathways to this compound: A Tale of Two Methodologies

The efficient and scalable synthesis of this compound is paramount for its successful integration into drug discovery pipelines. The most prevalent and industrially viable approach is a two-step sequence commencing with the formation of a diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. Two classical named reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are the cornerstones of this synthetic strategy.

The Ullmann Condensation Route: A Classic Revisited

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a robust method for the formation of the crucial C-O bond in the diaryl ether precursor.[1][2][3] The reaction typically involves the coupling of an activated aryl halide (often an ortho-halonitrobenzene) with a phenol.

Causality Behind Experimental Choices: The ortho-nitro group on the aryl halide serves a dual purpose. Firstly, it activates the halide for nucleophilic substitution, making the reaction more facile. Secondly, it provides a convenient precursor to the essential aniline moiety. The choice of a copper catalyst, traditionally used in stoichiometric amounts, has evolved to more efficient catalytic systems, often in the presence of ligands to improve solubility and reaction kinetics.[1] High-boiling polar solvents are often employed to achieve the necessary reaction temperatures.[1]

Illustrative Synthetic Workflow:

Step-by-Step Experimental Protocol (Ullmann Condensation):

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq), 2-chloronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(3,5-dimethylphenoxy)-2-nitrobenzene.

Nitro Group Reduction: The Final Transformation

The reduction of the nitro group in 1-(3,5-dimethylphenoxy)-2-nitrobenzene to the corresponding aniline is a standard and high-yielding transformation.

Step-by-Step Experimental Protocol (Reduction):

-

Reaction Setup: Dissolve the 1-(3,5-dimethylphenoxy)-2-nitrobenzene intermediate (1.0 eq) in ethanol or ethyl acetate in a suitable reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a pressure of 30-50 psi.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography if necessary.

The Role of this compound in Kinase Inhibitor Design

The 2-phenoxyaniline scaffold is a privileged structure in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] The aniline nitrogen and the ether oxygen are key hydrogen bond acceptors and donors, respectively, that can interact with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, thus competitively inhibiting the enzyme.

Expertise & Experience: Why the 3,5-Dimethyl Substitution Matters The strategic placement of the two methyl groups on the phenoxy ring is not arbitrary. These substituents serve several critical functions:

-

Conformational Restriction: The methyl groups at the 3 and 5 positions can restrict the rotation around the C-O-C ether bond, locking the molecule into a more favorable binding conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, resulting in higher affinity.

-

Hydrophobic Interactions: The methyl groups provide additional hydrophobic contacts with non-polar residues within the ATP-binding site, further enhancing binding affinity.

-

Modulation of Physicochemical Properties: The addition of the methyl groups increases the lipophilicity of the molecule, which can influence its solubility, permeability, and metabolic stability.

Case Study: 2-Anilino-Pyrimidines as Kinase Inhibitors

While a marketed drug containing the exact this compound moiety is not readily identifiable, numerous patents and research articles describe its use in the synthesis of potent kinase inhibitors.[4][5] A prominent example is the class of 2-(substituted-anilino)pyrimidine compounds, which have been extensively investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[4]

Structure-Activity Relationship (SAR) Insights:

The general structure of these inhibitors consists of the this compound core linked to a pyrimidine ring, which is often further substituted to occupy other regions of the ATP-binding site.

| Structural Moiety | Modification | Impact on Activity | Rationale |

| This compound | Replacement of the 3,5-dimethyl groups with other substituents (e.g., H, Cl, OMe) | Modulates potency and selectivity | Alters hydrophobic interactions and conformational preferences. |

| Pyrimidine Ring | Substitution at the 4- and 5-positions | Generally enhances potency | Allows for targeting of specific sub-pockets within the kinase domain. |

| Linker | Direct N-C bond to the pyrimidine | Optimal for hinge binding | Positions the aniline NH2 for crucial hydrogen bonding. |

Table 1: Generalized Structure-Activity Relationships for 2-(Phenoxyanilino)pyrimidine Kinase Inhibitors.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups make it an ideal starting point for the development of potent and selective kinase inhibitors. The 3,5-dimethyl substitution pattern provides a unique combination of conformational constraint and hydrophobic interactions that can be exploited to achieve high target affinity. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, it is anticipated that the this compound scaffold will continue to feature prominently in the design of next-generation targeted therapies.

References

-

Taylor & Francis Online. Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Available from: [Link].

-

Wikipedia. Ullmann condensation. Available from: [Link].

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link].

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link].

-

ResearchGate. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Available from: [Link].

- Google Patents. 2-Phenoxyaniline derivatives.

- Google Patents. N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.

- Google Patents. 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link].

-

Futurity. New drug 'building block' won't damage your liver. Available from: [Link].

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link].

-

National Center for Biotechnology Information. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link].

- Google Patents. Pyrrolo-triazine aniline compounds useful as kinase inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Phenoxyaniline Compounds

The phenoxyaniline moiety, a deceptively simple aromatic ether linkage between a phenyl and an aniline group, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its rigid yet conformable structure provides a versatile scaffold for molecular design, enabling precise orientation of functional groups to interact with biological targets.[1] This guide offers a comprehensive exploration of the phenoxyaniline core, tracing its journey from early, serendipitous synthesis in the nascent field of organic chemistry to its current status as a privileged structure in the development of targeted therapeutics. We will delve into the evolution of synthetic methodologies, from harsh classical reactions to elegant transition metal-catalyzed transformations, and examine the structure-activity relationships that underpin its broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the enduring relevance of this remarkable chemical entity.

Historical Context: From Aniline Dyes to a New Molecular Framework

The story of phenoxyaniline is intrinsically linked to the broader history of aniline chemistry. Following William Henry Perkin's accidental discovery of the first synthetic dye, mauveine, from aniline in 1856, the late 19th and early 20th centuries saw an explosion in the exploration of aniline derivatives.[3] It was within this fervent period of chemical innovation that phenoxyaniline compounds were first synthesized.

While a single "discovery" event is lost to history, the first preparations of 4-phenoxyaniline likely occurred in the early 20th century.[2] These early syntheses were not driven by medicinal applications but by fundamental explorations of aromatic reactivity. The methods employed were extensions of the era's established reactions for forming carbon-oxygen and carbon-nitrogen bonds, primarily through nucleophilic aromatic substitution or early iterations of copper-mediated couplings, which were often inefficient and required harsh conditions.[2][4] These foundational efforts, however, laid the groundwork for the sophisticated synthetic strategies that would later unlock the full potential of the phenoxyaniline scaffold.

The Evolution of Synthetic Methodologies

The construction of the diaryl ether bond is the critical step in synthesizing the phenoxyaniline core. The methodologies to achieve this have evolved dramatically, moving from brute-force conditions to highly efficient and selective catalytic systems.

The Ullmann Condensation: A Classical Approach

Named after German chemist Fritz Ullmann, the Ullmann condensation, first reported in 1901, was the traditional workhorse for creating aryl-aryl and aryl-ether bonds.[5][6] This copper-promoted reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol.[4][7] For phenoxyaniline synthesis, this translates to two primary routes: the reaction of a haloaniline with a phenol or an aminophenol with a haloarene.

The classical Ullmann reaction was notoriously demanding, often requiring high temperatures (frequently exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of activated copper powder.[4][6] These conditions limited the substrate scope and functional group tolerance. Modern advancements have significantly improved the reaction's utility through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as 1,10-phenanthroline, which stabilize the copper catalyst and facilitate the reaction under milder conditions.[4][8]

Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic routes.

This protocol describes a modern ligand-assisted Ullmann condensation.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-aminophenol (1.0 mmol, 1.0 equiv), potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI) (0.02 mmol, 2 mol%).

-